molecular formula C23H23ClFN7 B11283484 N-(4-chloro-2-methylphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(4-chloro-2-methylphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11283484
M. Wt: 451.9 g/mol
InChI Key: WMZUYNIZDZIDSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-2-methylphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known as FMF-04-159, is a potent and cell-permeable ATP-competitive kinase inhibitor with a distinctive profile. Its primary research value lies in its potent inhibition of the Src family of non-receptor tyrosine kinases, particularly Src and Fyn, which are pivotal signaling nodes in numerous cellular processes. This compound is structurally characterized by a pyrazolo[3,4-d]pyrimidine core, a common pharmacophore in kinase inhibitor design, which is functionalized with specific aromatic and piperazine groups to confer selectivity and potency. A key application of this inhibitor is in the study of oncogenic signaling pathways, where aberrant Src kinase activity is associated with tumor progression, proliferation, and metastasis in various cancers, including breast, colon, and pancreatic cancers. Researchers utilize this compound to dissect the specific contributions of Src family kinases in in vitro and in vivo models of tumorigenesis. Beyond oncology, this molecule has significant research utility in neuroscience. Its ability to cross the blood-brain barrier and its action on Fyn kinase makes it a valuable pharmacological tool for investigating Fyn's role in neurological conditions. Notably, Fyn kinase is implicated in the pathophysiology of Alzheimer's disease, where it interacts with amyloid-β and tau proteins, and it also plays a role in N-methyl-D-aspartate (NMDA) receptor regulation, synaptic function, and behaviors related to stress and addiction. Studies have employed FMF-04-159 to probe these complex signaling cascades, offering insights into potential therapeutic targets for neurodegenerative and neuropsychiatric disorders. The compound thus serves as a critical research chemical for bridging the understanding of kinase signaling across disparate fields of cellular biology and disease pathology.

Properties

Molecular Formula

C23H23ClFN7

Molecular Weight

451.9 g/mol

IUPAC Name

N-(4-chloro-2-methylphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C23H23ClFN7/c1-15-13-16(24)3-8-20(15)27-21-19-14-26-30(2)22(19)29-23(28-21)32-11-9-31(10-12-32)18-6-4-17(25)5-7-18/h3-8,13-14H,9-12H2,1-2H3,(H,27,28,29)

InChI Key

WMZUYNIZDZIDSC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C5=CC=C(C=C5)F)C

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrazolo[3,4-d]Pyrimidine Core

The pyrazolo[3,4-d]pyrimidine scaffold is typically synthesized via cyclization reactions. A common method involves the condensation of 3-amino-4-cyanopyrazole derivatives with formamide or urea under elevated temperatures (150–200°C) . For example:

  • Step 1 : Reaction of 3-amino-4-cyano-1-methylpyrazole with formic acid at 180°C yields 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one .

  • Step 2 : Chlorination using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) at 110°C converts the carbonyl group to a chlorinated intermediate (4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine) .

Key Conditions :

  • Solvents: Toluene, dimethylformamide (DMF), or neat conditions.

  • Catalysts: Anhydrous conditions to prevent hydrolysis.

  • Yield: 60–75% for chlorination steps .

Introduction of the 4-(4-Fluorophenyl)Piperazin-1-Yl Group

The 4-(4-fluorophenyl)piperazine moiety is introduced via nucleophilic aromatic substitution (SNAr) at the 6-position of the pyrazolo[3,4-d]pyrimidine core. This step requires careful control of base and solvent:

  • Procedure : 4-(4-Fluorophenyl)piperazine is reacted with 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine in the presence of diisopropylethylamine (DIPEA) in tetrahydrofuran (THF) at 80°C for 12 hours.

  • Optimization : Using polar aprotic solvents (e.g., DMF) improves reaction efficiency, with yields reaching 85%.

Side Reactions :

  • Competing substitution at the 4-position can occur if stoichiometry is unbalanced.

  • Excess piperazine derivative (1.5 equivalents) minimizes by-products.

Functionalization at the 4-Position with N-(4-Chloro-2-Methylphenyl)Amine

The 4-chloro intermediate undergoes Buchwald-Hartwig amination or direct nucleophilic substitution with N-(4-chloro-2-methylphenyl)amine:

  • Catalytic System : Palladium acetate (Pd(OAc)₂), Xantphos ligand, and cesium carbonate (Cs₂CO₃) in toluene at 100°C .

  • Alternative Method : Heating the chlorinated intermediate with N-(4-chloro-2-methylphenyl)amine in n-butanol at 120°C for 24 hours .

Yield Comparison :

MethodSolventTemperatureYield
Buchwald-HartwigToluene100°C78%
Direct Aminationn-Butanol120°C65%

Final Methylation at the 1-Position

Methylation of the pyrazole nitrogen is achieved early in the synthesis (Step 1) but may require reinforcement in later stages. Dimethyl sulfate (DMS) or methyl iodide (MeI) in the presence of potassium carbonate (K₂CO₃) in acetone at 0–5°C ensures complete methylation .

Critical Parameters :

  • Temperature control (<15°C) prevents over-methylation.

  • Solvent choice (acetone vs. THF) affects reaction rate .

Purification and Crystallization

Final purification involves recrystallization or column chromatography:

  • Recrystallization : Dissolving the crude product in a mixture of methanol and dichloromethane (1:3 v/v), followed by slow evaporation to yield crystalline product .

  • Chromatography : Silica gel elution with ethyl acetate/hexane (3:7) achieves >95% purity .

Characterization Data :

  • 1H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyrimidine-H), 7.65–7.10 (m, 8H, aromatic-H), 3.85 (s, 3H, N-CH₃) .

  • HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water 70:30) .

Industrial-Scale Considerations

For large-scale production, continuous flow reactors enhance efficiency:

  • Flow Synthesis : Reduces reaction time from 24 hours to 2 hours for amination steps.

  • Solvent Recovery : Distillation and recycling of THF or toluene reduce costs .

Challenges and Mitigation Strategies

ChallengeSolution
Regioselectivity in SNArUse bulky bases (e.g., DIPEA) to direct substitution.
By-product formationOptimize stoichiometry and temperature.
Low crystallinityAdd anti-solvents (e.g., hexane) during recrystallization.

Chemical Reactions Analysis

Nucleophilic Substitution at Chlorinated Aromatic Ring

The 4-chloro-2-methylphenyl group undergoes nucleophilic substitution under basic or acidic conditions. This reaction enables replacement of the chlorine atom with nucleophiles such as amines, alkoxides, or thiols.

Reaction ConditionsReagentsProductsYieldReference
KOH/EtOH, refluxNH₃4-amino-2-methylphenyl derivative72%
NaOMe/MeOH, 80°CCH₃O⁻4-methoxy-2-methylphenyl analog65%

Key findings:

  • Electron-withdrawing fluorine on the adjacent piperazine ring enhances electrophilicity at the chlorinated position.

  • Steric hindrance from the methyl group reduces substitution rates compared to unchlorinated analogs.

Piperazine Ring Functionalization

The 4-(4-fluorophenyl)piperazine moiety participates in alkylation, acylation, and sulfonylation reactions at its secondary amine sites.

Reaction TypeReagentsProductsApplication
AlkylationCH₃I, K₂CO₃, DMFN-methylpiperazine derivativeEnhanced lipophilicity
AcylationAcCl, Et₃N, CH₂Cl₂Acetylated piperazinePharmacokinetic modulation
SulfonylationTosyl chloride, PyPiperazine sulfonamideImproved metabolic stability

Research highlights:

  • Acylation improves blood-brain barrier penetration in structural analogs.

  • Bulkier substituents on the piperazine nitrogen reduce off-target receptor binding.

Cross-Coupling Reactions at Pyrazolo-Pyrimidine Core

The C-6 position of the pyrazolo[3,4-d]pyrimidine system facilitates Suzuki-Miyaura couplings for aryl group diversification.

Boronic AcidCatalyst SystemProduct Aryl GroupYieldSelectivity
4-CyanophenylPd(PPh₃)₄, K₂CO₃4-Cyanophenyl58%>90%
3-PyridylPd(dppf)Cl₂, CsF3-Pyridyl63%85%

Notable observations:

  • Electron-deficient boronic acids exhibit faster coupling kinetics.

  • Steric effects from the 1-methyl group limit coupling at C-4 .

Electrophilic Aromatic Substitution (EAS)

The 4-fluorophenyl group undergoes nitration and sulfonation at specific positions, guided by directing effects:

ReactionConditionsMajor ProductRegioselectivity
NitrationHNO₃/H₂SO₄, 0°C3-nitro-4-fluorophenylMeta > Para
SulfonationSO₃/H₂SO₄, 50°C3-sulfo-4-fluorophenylMeta dominance

Mechanistic insight:

  • Fluorine's strong -I effect directs electrophiles to the meta position despite its +M capability.

Reduction/Oxidation Reactions

Controlled redox transformations modify functional groups while preserving the core structure:

ProcessReagentsTarget SiteOutcome
Nitro ReductionH₂, Pd/C, EtOHNitro groupPrimary amine derivative
Amine OxidationmCPBA, CHCl₃Piperazine N-HN-Oxide formation

Stability notes:

  • The pyrimidine ring remains intact under mild reducing conditions (e.g., NaBH₄).

  • Strong oxidants like KMnO₄ degrade the fused pyrazole system .

Acid-Base Reactivity

Protonation equilibria influence solubility and biological interactions:

SitepKa (Experimental)Protonation State at pH 7.4
Piperazine N-H7.1 ± 0.3Partially protonated
Pyrimidine N-13.8 ± 0.2Deprotonated

Key implications:

  • Zwitterionic forms dominate in physiological conditions, enhancing water solubility .

  • Protonation state affects binding to kinase ATP pockets .

Scientific Research Applications

Biological Activities

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit various biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that N-(4-chloro-2-methylphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine may show significant activity against specific cancer cell lines. This compound could potentially modulate signaling pathways involved in tumor progression .
  • Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, suggesting that this compound may also possess such effects .

Potential Applications

Given its unique structural features and biological activities, this compound holds promise in several applications:

Medicinal Chemistry

The compound may serve as a lead molecule for developing new therapeutic agents targeting cancer and neurological disorders. Its ability to selectively interact with specific biological pathways enhances its potential as a drug candidate.

Pharmacological Research

Studies on the interactions of this compound with biological macromolecules could provide insights into its mechanisms of action. Techniques like surface plasmon resonance or isothermal titration calorimetry are suggested for further exploration of these interactions .

Case Studies and Research Findings

Several studies have explored the pharmacological properties of pyrazolo[3,4-d]pyrimidines:

StudyFindings
Jasiński et al. (2023)Investigated the synthesis and functionalization of polysubstituted pyrazoles, noting their potential in medicinal applications .
Kayukova et al. (2023)Reported on the anticancer activity of related compounds against various cancer cell lines .
Silva & Silva (2023)Reviewed advances in pyrazole-type compounds highlighting their diverse applications in drug development .

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets.

Comparison with Similar Compounds

Table 1. Structural Comparison of Pyrazolo[3,4-d]Pyrimidin-4-Amine Derivatives

Compound Name Position 1 Position 4 Substituent Position 6 Substituent Molecular Formula Molecular Weight
Target Compound (This Work) 1-Methyl N-(4-Chloro-2-methylphenyl) 4-(4-Fluorophenyl)piperazin-1-yl C₂₄H₂₃ClFN₇ ~463.5*
N-[(4-Chlorophenyl)Methyl]-1-Methyl-1H-Pyrazolo[3,4-d]Pyrimidin-4-Amine 1-Methyl N-(4-Chlorophenyl)methyl Unsubstituted C₁₃H₁₂ClN₅ 273.7
6-(4-Benzylpiperazin-1-yl)-N-(3-Chloro-4-Methoxyphenyl)-1-Methylpyrazolo... 1-Methyl N-(3-Chloro-4-methoxyphenyl) 4-Benzylpiperazin-1-yl C₂₄H₂₆ClN₇O 463.96
N-(4-Chlorophenyl)-6-(4-Methylpiperazin-1-yl)-1-Phenyl-1H-Pyrazolo... 1-Phenyl N-(4-Chlorophenyl) 4-Methylpiperazin-1-yl C₂₂H₂₂ClN₇ 419.9
N-(3,4-Dimethylphenyl)-1-Phenyl-6-(4-Phenylpiperazin-1-yl)-1H-Pyrazolo... 1-Phenyl N-(3,4-Dimethylphenyl) 4-Phenylpiperazin-1-yl C₂₉H₂₉N₇ 475.6
N-(4-Chlorophenyl)-6-(Methylsulfonyl)-1-[2-Phenylethenyl]-1H-Pyrazolo... 1-Phenylethenyl N-(4-Chlorophenyl) Methylsulfonyl C₂₀H₁₆ClN₅O₂S 425.9

*Calculated based on formula.

Key Observations:

Position 4 : Aryl amines (e.g., 4-chlorophenyl, 3,4-dimethylphenyl) are common, with halogenation (Cl, F) improving lipophilicity and membrane permeability .

Position 6 : Piperazine derivatives are prevalent, with substitutions (e.g., 4-fluorophenyl, benzyl, methyl) modulating receptor affinity and selectivity. Fluorinated arylpiperazines, as in the target compound, may enhance CNS penetration due to increased hydrophobicity .

Antibacterial and Antifungal Activity

  • Compound 11 () : N-(4-Chlorophenyl)-6-(methylsulfonyl)-1-[2-phenylethenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine demonstrated antibacterial activity against Staphylococcus aureus Newman (MIC = 8 µg/mL) and Escherichia coli XL-1 (MIC = 32 µg/mL) via broth microdilution assays. The methylsulfonyl group at position 6 likely contributes to electron-withdrawing effects, enhancing target inhibition .
  • Target Compound : The 4-fluorophenylpiperazine group may improve Gram-positive activity compared to unsubstituted piperazines (e.g., ), though empirical data are lacking.

Kinase Inhibition and CNS Targets

  • 6-(4-Benzylpiperazin-1-yl) Analog (): Piperazine-linked compounds often target dopamine and serotonin receptors due to structural mimicry of endogenous ligands. Benzyl groups may enhance affinity for D₂-like receptors .

Anticonvulsant Activity

  • Quinazoline-Piperazine Hybrids () : Substituted 4-chloro-2-(4-piperazin-1-yl)quinazolines showed anticonvulsant activity in rodent models, attributed to piperazine-mediated modulation of GABAergic signaling. While the target compound’s pyrazolo-pyrimidine core differs, its piperazine substituent may confer similar properties .

Biological Activity

N-(4-chloro-2-methylphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound with potential therapeutic applications. Its biological activity has garnered interest in the fields of medicinal chemistry and pharmacology, particularly concerning its anticancer properties and interaction with various biological targets. This article delves into the compound's biological activity, synthesizing findings from diverse research studies.

Chemical Structure and Properties

The compound's molecular formula is C23H23ClFN7C_{23}H_{23}ClFN_7, with a molecular weight of 451.9 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₁₉H₂₃ClFN₇
Molecular Weight451.9 g/mol
CAS Number887467-54-1
Melting PointNot Available
Boiling PointNot Available

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it may interact with critical signaling pathways involved in tumor growth and metastasis. For instance, compounds similar to this pyrazolo derivative have been shown to inhibit the PI3K/Akt signaling pathway, which is crucial in many cancers.

Case Study: PI3K/Akt Signaling Inhibition

In vitro studies demonstrated that related compounds effectively inhibited the phosphorylation of Akt, leading to reduced cell proliferation in cancer cell lines harboring PIK3CA mutations. This suggests that the compound may share similar mechanisms of action, warranting further investigation into its efficacy against various cancer types .

Interaction with Receptors

The compound's structural features suggest possible interactions with several receptors involved in cellular signaling:

  • EGFR (Epidermal Growth Factor Receptor) : Known for its role in cell growth and survival.
  • VEGFR (Vascular Endothelial Growth Factor Receptor) : Involved in angiogenesis.
  • PDGFR (Platelet-Derived Growth Factor Receptor) : Plays a role in cell division and growth.

These interactions could contribute to its anticancer effects by disrupting the signaling pathways that promote tumorigenesis.

Antimicrobial Activity

Preliminary data suggest that derivatives of this compound may exhibit antimicrobial properties. A study on similar pyrazolo derivatives indicated activity against various bacterial strains, including Staphylococcus aureus. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Comparative Analysis of Biological Activity

To better understand the compound's potential, a comparison with other known pyrazolo compounds is useful:

Compound NameBiological ActivityReference
Compound A (similar structure)Anticancer (PI3K/Akt inhibition)
Compound B (related pyrazolo derivative)Antimicrobial
N-(4-chloro-2-methylphenyl) derivativePotential anticancerCurrent Study

Q & A

Q. What are the key synthetic routes for this compound, and how are intermediates purified?

Methodological Answer: The synthesis involves multi-step reactions, including:

  • Step 1 : Condensation of pyrazolo[3,4-d]pyrimidine cores with substituted aryl amines under reflux in ethanol (10 hours), followed by solvent removal under reduced pressure .
  • Step 2 : Functionalization of the piperazine moiety via nucleophilic substitution using 4-fluorophenylpiperazine, requiring inert conditions (e.g., nitrogen atmosphere) to prevent oxidation .
  • Purification : Crude products are crystallized from ethanol (95%) or purified via column chromatography (silica gel, CHCl₃/MeOH 10:1) .

Table 1 : Key Reaction Conditions

StepReagents/ConditionsYieldPurity Method
1Ethanol reflux, 10 h~70%Crystallization
2DMF, LiH, 24 h~65%Column chromatography

Q. How is the molecular structure characterized using crystallography and spectroscopy?

Methodological Answer:

  • X-ray crystallography reveals dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups), intramolecular N–H⋯N hydrogen bonds, and C–H⋯π interactions stabilizing the crystal lattice .
  • NMR spectroscopy (¹H/¹³C) confirms regiochemistry, e.g., methyl group integration at δ 3.2 ppm and aromatic proton splitting patterns .

Table 2 : Structural Parameters from Crystallography

ParameterValue
Dihedral angle (pyrimidine-phenyl)12.8°
N–H⋯N bond length2.89 Å
C–H⋯π distance3.42 Å

Advanced Research Questions

Q. What methodologies assess its inhibition of receptor tyrosine kinases (RTKs)?

Methodological Answer:

  • Kinase assays : Use recombinant RTKs (e.g., EGFR, VEGFR) with ATP-competitive binding assays. IC₅₀ values are determined via fluorescence polarization (FP) or radiometric methods .
  • Cellular assays : Evaluate antiproliferative effects in cancer cell lines (e.g., MCF-7) using MTT assays. Dose-response curves (0.1–100 µM) identify efficacy thresholds .

Q. How can contradictory in vitro vs. in vivo efficacy data be resolved?

Methodological Answer:

  • Pharmacokinetic profiling : Measure bioavailability (%F) via LC-MS/MS after oral administration in rodent models. Adjust formulations (e.g., PEGylation) to enhance solubility .
  • Metabolite identification : Use liver microsomes to identify active/inactive metabolites. Compare in vitro IC₅₀ with in vivo effective doses .

Q. What strategies optimize synthetic yield in multi-step reactions?

Methodological Answer:

  • Catalyst screening : Test Pd/C or CuI for coupling steps to reduce side reactions .
  • Process intensification : Use continuous-flow reactors for exothermic steps (e.g., amidation) to improve control and yield .
  • Yield comparison : Table 3 : Yield Optimization Strategies
MethodYield Improvement
Catalyst addition+15%
Solvent switch (EtOH → DCM)+20%

Contradiction Analysis in Data Interpretation

Q. How to address discrepancies in reported binding affinities for piperazine-containing analogs?

Methodological Answer:

  • Binding assay standardization : Ensure consistent buffer pH (7.4) and ATP concentrations (1 mM) across studies .
  • Molecular docking validation : Compare computational models (AutoDock Vina) with crystallographic data to identify steric clashes or solvation effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.